molecular formula C23H24N2O4 B11630531 Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11630531
M. Wt: 392.4 g/mol
InChI Key: QBJWDIMHBADULF-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with the following chemical formula:

C23H24N2O4\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_4C23​H24​N2​O4​

. It belongs to the quinoline family and contains an indole moiety. Quinolines are heterocyclic aromatic compounds that exhibit diverse biological activities and have applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which utilizes phenylhydrazine and a cyclohexanone derivative. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux conditions in methanol, yielding the desired tricyclic indole product .

Industrial Production Methods: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential considerations.

Chemical Reactions Analysis

Reactivity: Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

    Other Transformations: Acid-catalyzed or base-catalyzed reactions.

Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

To highlight its uniqueness, compare ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate with structurally related compounds. Unfortunately, I don’t have specific information on similar compounds at the moment.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 4-(3-ethoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-7-9-17(12-16)25-21-18-11-14(3)10-15(4)20(18)24-13-19(21)23(27)29-6-2/h7-13H,5-6H2,1-4H3,(H,24,25)

InChI Key

QBJWDIMHBADULF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC

Origin of Product

United States

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